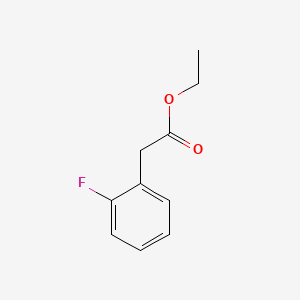

Ethyl 2-(2-fluorophenyl)acetate

Description

Ethyl 2-(2-fluorophenyl)acetate (CAS: 584-74-7, molecular formula: C10H11FO2) is a fluorinated aromatic ester widely used as a starting material in pharmaceutical synthesis. Its structure comprises a phenyl ring substituted with a fluorine atom at the ortho position and an ethyl acetate group at the benzylic carbon. The fluorine atom enhances electronic effects (e.g., electron-withdrawing) and metabolic stability, making it valuable in medicinal chemistry for designing bioactive molecules .

Properties

IUPAC Name |

ethyl 2-(2-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWMNCYZASDVSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428834 | |

| Record name | ethyl 2-(2-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584-74-7 | |

| Record name | ethyl 2-(2-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-fluorophenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(2-fluorophenyl)acetate can be synthesized through several methods. One common method involves the esterification of 2-(2-fluorophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-fluorophenyl)acetate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to produce 2-(2-fluorophenyl)acetic acid and ethanol in the presence of a strong acid or base.

Reduction: The compound can be reduced to form 2-(2-fluorophenyl)ethanol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

Hydrolysis: 2-(2-fluorophenyl)acetic acid and ethanol.

Reduction: 2-(2-fluorophenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-fluorophenyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving esterases.

Medicine: It serves as a precursor in the synthesis of drugs with anti-inflammatory and analgesic properties.

Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 2-(2-fluorophenyl)acetate primarily involves its hydrolysis to 2-(2-fluorophenyl)acetic acid, which can then participate in various biochemical pathways. The ester group is susceptible to enzymatic cleavage by esterases, releasing the active acid form that can interact with molecular targets such as enzymes and receptors.

Comparison with Similar Compounds

Ethyl [5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetate

Key Differences :

- Structure : Incorporates a tetrazole ring (a nitrogen-rich heterocycle) instead of a simple acetate group.

- Applications: Tetrazole derivatives are known for bioisosteric replacement of carboxylic acids, improving metabolic stability and bioavailability in drug candidates. This compound may serve as a precursor for angiotensin II receptor antagonists or antimicrobial agents .

- Molecular Formula : C11H10FN4O2.

Ethyl 2-phenylacetoacetate

Key Differences :

- Structure : Features an acetoacetate group (β-keto ester) instead of a simple acetate, introducing a reactive ketone site.

- Applications : Used in the synthesis of phenylacetone, a precursor for amphetamines. Lacks fluorine, reducing its electronic effects and metabolic resistance compared to the fluorinated analog .

- Molecular Formula : C12H14O3.

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

Key Differences :

- Structure: Contains a β-keto propanoate group with the fluorine at the ortho position on the benzoyl moiety.

- Applications: The β-keto group enables condensation reactions (e.g., Knorr pyrrole synthesis), useful in heterocyclic chemistry. Its electronic profile differs due to ketone positioning .

- Molecular Formula : C11H11FO3.

Ethyl 2-(2-hydroxyphenyl)acetate

Key Differences :

- Structure : Substitutes fluorine with a hydroxyl group, altering solubility and hydrogen-bonding capacity.

- Applications : Hydroxyl groups enhance interactions with biological targets (e.g., enzymes) but reduce lipophilicity compared to fluorinated analogs. Found in antimicrobial fungal metabolites .

- Molecular Formula : C10H12O3.

Thiazole Derivatives (e.g., Ethyl 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate)

Key Differences :

- Structure : Integrates a thiazole ring, a sulfur-nitrogen heterocycle, enhancing structural rigidity and binding affinity.

- Applications : Thiazoles are prevalent in antidiabetic and antimicrobial drugs. Fluorine at the ortho position may modulate pharmacokinetics .

- Molecular Formula: C13H13FNO2S.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Fluorine Impact: The ortho-fluorine in this compound enhances metabolic stability and electronic effects compared to non-fluorinated analogs like Ethyl 2-phenylacetoacetate .

- Heterocyclic Derivatives : Compounds with tetrazole or thiazole rings (e.g., ) exhibit improved target affinity due to structural rigidity, though synthetic complexity increases.

- Biological Activity : Hydroxyl-substituted analogs (e.g., ) show enhanced solubility but reduced blood-brain barrier penetration, limiting CNS applications.

Biological Activity

Ethyl 2-(2-fluorophenyl)acetate is a fluorinated organic compound that has garnered attention in various scientific fields due to its unique biological activities. This article delves into the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H9F3O2

- Molecular Weight : Approximately 208.18 g/mol

- Structure : The compound features a central acetate moiety with a fluorinated phenyl group, which enhances its lipophilicity and biological activity.

Biological Activity Overview

Research indicates that compounds with fluorinated structures often exhibit enhanced biological properties. This compound has been explored for its potential in various applications, including:

- Insecticidal Activity : Studies suggest that derivatives of this compound may act as effective insecticides due to their ability to penetrate biological membranes and disrupt cellular processes in target organisms.

- Antimicrobial Properties : There is evidence supporting the antimicrobial effects of fluorinated compounds, which can be attributed to their structural characteristics that facilitate interaction with microbial membranes.

The biological mechanisms by which this compound exerts its effects are multifaceted:

- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism and potentially leading to enzyme inhibition or activation.

- Cellular Signaling Modulation : this compound affects cell signaling pathways, impacting gene expression related to oxidative stress and apoptosis. This modulation can alter cell proliferation and survival rates.

- Lipophilicity and Membrane Penetration : The presence of fluorine atoms increases the compound's ability to penetrate cell membranes, a crucial factor for its effectiveness as a drug candidate.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Insecticidal | Effective against various insect species | |

| Antimicrobial | Exhibits antimicrobial properties against bacteria | |

| Enzyme Inhibition | Interacts with cytochrome P450 enzymes | |

| Cellular Modulation | Influences gene expression related to apoptosis |

Case Study: In Vitro Analysis on Non-Small Cell Lung Cancer (NSCLC)

A recent study investigated the effects of this compound on NSCLC cell lines. The findings revealed that the compound inhibited cell proliferation, migration, and invasion. Specifically:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.